Unveiling 4-Methyl-1-heptanol: A Technical Guide to its Discovery and Isolation
Unveiling 4-Methyl-1-heptanol: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on 4-Methyl-1-heptanol, a branched-chain primary alcohol. While research on this specific isomer is not as extensive as its counterparts, this document consolidates available information on its natural occurrence, plausible synthetic pathways, and methods for its isolation and characterization. The content herein is intended to serve as a foundational resource for scientific exploration into the chemical and biological attributes of this molecule.
Discovery and Natural Occurrence
The discovery of 4-Methyl-1-heptanol is linked to its identification as a natural product. It has been reported as a constituent of the essential oil of Zanthoxylum schinifolium, a plant belonging to the Rutaceae family, which is widely used as a spice in East Asian countries.[1] However, it is important to note that 4-Methyl-1-heptanol is generally considered a minor component of the essential oil, with other compounds such as linalool, limonene, and sabinene being the major constituents.[2] The low concentration of 4-Methyl-1-heptanol in its natural source presents challenges for its direct isolation in significant quantities.
Isolation from Natural Sources
The isolation of 4-Methyl-1-heptanol from its natural source, Zanthoxylum schinifolium, involves the extraction of the essential oil followed by chromatographic separation.
Experimental Protocol: Steam Distillation for Essential Oil Extraction
A common method for extracting essential oils from plant material is steam distillation.[3][4][5]
Materials:
-
Fresh or dried leaves and pericarps of Zanthoxylum schinifolium
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
The plant material is placed in the biomass flask of the steam distillation apparatus.
-
Steam is generated in a separate boiling flask and passed through the plant material.
-
The steam, carrying the volatile components of the plant, is then cooled in a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
The essential oil, being immiscible with water, is separated using a separatory funnel.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The crude essential oil is then ready for further purification.
Chromatographic Purification
Due to the complex composition of the essential oil, further purification is necessary to isolate 4-Methyl-1-heptanol. Gas chromatography (GC) is the primary analytical technique for separating and identifying the components of the essential oil.[6][7][8] For preparative isolation, fractional distillation under reduced pressure followed by preparative gas chromatography or column chromatography on a suitable stationary phase (e.g., silica gel) would be employed.
Synthetic Approaches to 4-Methyl-1-heptanol
Given the low abundance of 4-Methyl-1-heptanol in its natural source, chemical synthesis provides a more practical route to obtain this compound in higher purity and larger quantities. Two plausible synthetic strategies are outlined below.
Synthesis via Reduction of 4-Methylheptanoic Acid or its Derivatives
A straightforward approach to 4-Methyl-1-heptanol is the reduction of 4-methylheptanoic acid or its more reactive derivatives, such as the corresponding acyl chloride or ester.[9][10][11][12]
Materials:
-
4-Methylheptanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate decahydrate, ethyl acetate)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
Step 1: Synthesis of 4-Methylheptanoyl Chloride
-
4-Methylheptanoic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 4-methylheptanoyl chloride.
-
The reaction is typically performed at room temperature or with gentle heating.
-
Excess chlorinating agent is removed by distillation under reduced pressure.
Step 2: Reduction of 4-Methylheptanoyl Chloride
-
A solution of 4-methylheptanoyl chloride in an anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, maintained at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting precipitate of aluminum salts is removed by filtration.
-
The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-Methyl-1-heptanol.
-
Purification is achieved by distillation under reduced pressure.
Synthesis via Hydroboration-Oxidation of 4-Methyl-1-heptene
An alternative route involves the anti-Markovnikov hydroboration-oxidation of 4-methyl-1-heptene.[13][14][15][16][17][18] This two-step process allows for the regioselective addition of a hydroxyl group to the terminal carbon of the alkene.
Materials:
-
4-Methyl-1-heptene
-
Borane-tetrahydrofuran complex (BH₃·THF) or diborane (B₂H₆)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
Step 1: Hydroboration
-
4-Methyl-1-heptene is dissolved in anhydrous THF in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The borane-THF complex is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is then stirred at room temperature for a specified period to ensure the complete formation of the trialkylborane intermediate.
Step 2: Oxidation
-
The reaction mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The mixture is stirred and may be gently heated to ensure complete oxidation.
-
The aqueous layer is separated and the organic layer is washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude 4-Methyl-1-heptanol is purified by distillation under reduced pressure.
Quantitative Data and Characterization
Comprehensive quantitative data for 4-Methyl-1-heptanol is limited. The following tables summarize the available physical and spectroscopic information.
Table 1: Physical and Chemical Properties of 4-Methyl-1-heptanol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [19] |
| Molar Mass | 130.23 g/mol | [19] |
| CAS Number | 817-91-4 | [19] |
| Appearance | Colorless liquid | |
| Boiling Point | 179-181 °C (at 760 mmHg) | |
| Density | 0.822 g/cm³ (at 20 °C) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Table 2: Spectroscopic Data for 4-Methyl-1-heptanol
| Technique | Data |
| ¹H NMR | Expected signals include a triplet for the terminal methyl group, a doublet for the methyl group at the 4-position, a triplet for the -CH₂OH protons, and a series of multiplets for the other methylene and methine protons. |
| ¹³C NMR | Expected signals include a peak for the -CH₂OH carbon at ~60-65 ppm, and other aliphatic carbon signals in the range of 10-40 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. |
Visualizations
Workflow for Isolation from Zanthoxylum schinifolium
Caption: General workflow for the isolation of 4-Methyl-1-heptanol.
Synthetic Pathway via Reduction
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. lanijam.com [lanijam.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. guidechem.com [guidechem.com]
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